molecular formula C18H15F3N4OS B2692601 N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391897-95-3

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2692601
CAS RN: 391897-95-3
M. Wt: 392.4
InChI Key: VZPDODRHIGRYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, a trifluoromethyl group, a benzamide group, and a methylsulfanyl group. The trifluoromethyl group is known to significantly improve the physicochemical and pharmacological properties of the parent molecules .

Scientific Research Applications

Catalysis and Organic Synthesis

Research highlights the utilization of similar triazole derivatives in the synthesis of complex molecules. For instance, the efficient approach for the regioselective synthesis of heterocyclic amides through microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions showcases the importance of triazole derivatives in organic synthesis, emphasizing their role as strategic intermediates for preparing valuable chemical entities (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating their potential as biologically active compounds. The research into new Schiff bases synthesized from similar triazole compounds has shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Mange et al., 2013).

Material Science

In the field of material science, research on the synthesis of novel polyamides incorporating sulfide and sulfone units points towards the development of materials with enhanced thermal properties and flammability resistance. The study demonstrates how these compounds, potentially including similar triazole derivatives, can lead to the creation of materials with improved performance characteristics (Shabanian et al., 2015).

Antiviral and Anticancer Research

Moreover, benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, showing remarkable antiavian influenza virus activity. This signifies the role of such compounds in antiviral research, where modifications to the triazole core structure can lead to potent antiviral agents (Hebishy et al., 2020). Additionally, the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity further demonstrate the versatility of triazole derivatives in developing new therapeutic agents (Ravinaik et al., 2021).

properties

IUPAC Name

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4OS/c1-27-17-24-23-15(11-22-16(26)12-6-3-2-4-7-12)25(17)14-9-5-8-13(10-14)18(19,20)21/h2-10H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPDODRHIGRYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.